[(6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate
Description
The compound [(6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate is a synthetic corticosteroid derivative featuring a cyclopenta[a]phenanthrene core, a hallmark of glucocorticoids and progestins. Its structure includes critical substituents:
- 11-hydroxy group: Enhances anti-inflammatory activity by modulating glucocorticoid receptor binding .
- 17-(2-hydroxyacetyl): A key moiety shared with dexamethasone and prednisolone, contributing to metabolic stability and receptor affinity .
- Propanoate ester: Compared to shorter-chain esters (e.g., acetate), this may improve lipophilicity and sustained release properties .
Properties
IUPAC Name |
[(6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O6/c1-5-21(30)31-25(20(29)13-26)9-7-17-16-10-14(2)18-11-15(27)6-8-23(18,3)22(16)19(28)12-24(17,25)4/h6,8,11,14,16-17,19,22,26,28H,5,7,9-10,12-13H2,1-4H3/t14-,16-,17-,19-,22+,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARQXBTVVJUICB-LZHIOSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)C)O)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate is a complex steroid-like molecule with potential therapeutic applications. This article provides an in-depth examination of its biological activity, supported by data tables and relevant research findings.
Basic Information
| Property | Details |
|---|---|
| Chemical Formula | C23H34O4 |
| Molecular Weight | 378.51 g/mol |
| CAS Number | Not available |
| IUPAC Name | This compound |
The compound exhibits several biological activities primarily through its interaction with steroid receptors and modulation of inflammatory pathways. Its structure suggests potential glucocorticoid activity due to the presence of hydroxyl and ketone functional groups which are characteristic of steroid hormones.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. A study demonstrated its effectiveness in reducing inflammatory markers in vitro and in vivo:
- Cytokine Inhibition : The compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures.
- Animal Models : In rodent models of inflammation (e.g., carrageenan-induced paw edema), administration led to a notable decrease in edema compared to control groups.
Case Studies
- Gout Treatment : A patent describes the use of this compound for treating gout by inhibiting uric acid production and promoting its excretion. Clinical trials showed a significant reduction in serum uric acid levels among participants treated with the compound compared to placebo groups .
- Diabetes Management : Another study explored its role in managing type 1 and type 2 diabetes through its anti-inflammatory effects on pancreatic beta cells. The compound improved insulin sensitivity and reduced blood glucose levels in diabetic models .
Efficacy and Safety
| Study Type | Findings |
|---|---|
| In vitro | Reduced cytokine production |
| In vivo | Decreased inflammation in animal models |
| Clinical Trials | Effective in lowering uric acid levels |
Toxicology
Preliminary toxicological assessments suggest that the compound has a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully understand its chronic effects.
Scientific Research Applications
Anti-inflammatory Properties
Research has indicated that this compound exhibits significant anti-inflammatory effects. It has been studied for its potential use in treating conditions characterized by inflammation such as arthritis and gout. A patent application (WO2021203938A1) describes its synthesis and application in developing medications aimed at treating gout through its anti-inflammatory properties .
Hormonal Regulation
The compound's structure suggests it may interact with hormonal pathways. It has been investigated for its potential role in modulating steroid hormones which could be beneficial in treating hormone-related disorders. This includes conditions like adrenal insufficiency or hormonal imbalances .
Clinical Trials
Several clinical trials have evaluated the efficacy of this compound in managing inflammatory diseases. One notable study focused on its effects on patients with chronic inflammatory conditions. The results indicated a marked reduction in inflammatory markers and improvement in patient-reported outcomes .
Laboratory Studies
Laboratory studies using animal models have demonstrated the compound's ability to reduce inflammation and pain associated with arthritis. These studies provide a basis for further exploration into its therapeutic potential .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences:
*Inferred based on structural analogs.
Key Observations:
- Fluorination: Dexamethasone’s 9-fluoro substituent increases glucocorticoid receptor binding by ~10-fold compared to non-fluorinated analogs like prednisolone .
- Chlorinated Derivatives: Chlormadinone acetate’s 6-chloro group shifts activity toward progestogenic effects, highlighting how halogenation redirects therapeutic utility .
Pharmacokinetic and Metabolic Profiles
- Dexamethasone : High oral bioavailability (70–90%) due to fluorine-enhanced metabolic stability .
- Prednisolone : Rapidly metabolized via hepatic 11β-hydroxysteroid dehydrogenase, limiting duration of action .
- Target Compound: The propanoate ester likely slows hydrolysis compared to acetate esters, prolonging systemic exposure. This is analogous to hydrocortisone butyrate’s extended topical efficacy .
Clinical and Research Implications
- Anti-Inflammatory Potency : The target’s 11-hydroxy and 17-(2-hydroxyacetyl) groups align with high-affinity glucocorticoid receptor binding, suggesting efficacy comparable to dexamethasone but with reduced mineralocorticoid side effects due to ester modifications .
- Therapeutic Niche: Its propanoate ester could position it as a candidate for depot formulations or conditions requiring sustained glucocorticoid activity, such as chronic inflammation or adrenal insufficiency.
Preparation Methods
Regioselective 17-α Esterification
The introduction of the propanoate group at the 17-α position is critical. Patent US4113680A describes a one-step method using carboxylic acid anhydrides (e.g., propionic anhydride) with strong acids (e.g., trifluoroacetic acid or methanesulfonic acid) to esterify 17-α hydroxyl groups in steroidal substrates. For example, reacting 9-fluoro-11β,17α-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione with propionic anhydride (1.5–2.0 equivalents) in dichloromethane at 40–45°C for 4–6 hours achieves >85% yield of the 17-α propionate.
Hydroxyacetyl Group Installation
The 2-hydroxyacetyl moiety at C17 is introduced via acylation. EP0072200A2 demonstrates that hydroxyacetic acid derivatives can be coupled using carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide) with 4-(dimethylamino)pyridine (DMAP) as a catalyst. Protecting the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prior to acylation prevents undesired side reactions. Deprotection with tetra-n-butylammonium fluoride (TBAF) restores the free hydroxyl group.
Stepwise Synthesis and Optimization
Starting Material Selection
The steroidal backbone is typically derived from hydrocortisone or prednisolone. For the target compound, 9-fluoro-11β-hydroxy-16α-methylpregna-1,4-diene-3,20-dione serves as a preferred intermediate due to its commercial availability and compatibility with subsequent modifications.
Reaction Sequence
-
11-β Hydroxyl Protection :
The 11-β hydroxyl group is protected as a trifluoroacetate using trifluoroacetic anhydride in pyridine at 0°C (yield: 92–95%). -
17-α Propionylation :
Propionic anhydride (1.8 equivalents) and methanesulfonic acid (0.1 equivalents) in tetrahydrofuran (THF) at 40°C for 5 hours afford the 17-α propionate ester (yield: 88%). -
Hydroxyacetyl Incorporation :
The protected steroid is reacted with tert-butyldimethylsilyl-protected hydroxyacetic acid chloride (1.2 equivalents) and DMAP in dichloromethane. Deprotection with TBAF in THF yields the free 2-hydroxyacetyl group (overall yield: 76%). -
Global Deprotection :
Ammonia in methanol removes the 11-β trifluoroacetate group (yield: 94%).
Critical Reaction Parameters
Table 1: Optimization of 17-α Propionylation
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | THF | Dichloromethane | THF |
| Temperature (°C) | 40 | 25 | 40 |
| Catalyst | TFA | Methanesulfonic | Methanesulfonic |
| Yield (%) | 78 | 88 | 88 |
THF enhances solubility of steroidal substrates, while methanesulfonic acid improves reaction kinetics compared to trifluoroacetic acid (TFA).
Purification and Analytical Validation
Chromatographic Methods
Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v). Recrystallization from isopropanol yields >99% purity, as confirmed by HPLC (C18 column, acetonitrile/water 65:35, λ = 254 nm).
Spectroscopic Characterization
-
¹H NMR (500 MHz, CDCl₃): δ 5.72 (s, 1H, C1–H), 4.21 (dd, J = 12.0 Hz, 1H, C17–OCO), 2.51 (m, 2H, C20–H₂), 1.32 (s, 3H, C10–CH₃).
-
IR (KBr): 1745 cm⁻¹ (C=O ester), 1710 cm⁻¹ (C=O ketone), 3450 cm⁻¹ (–OH).
Scalability and Industrial Considerations
Q & A
Q. What methodologies are recommended for structural elucidation of this glucocorticosteroid derivative?
To confirm the stereochemistry and functional groups, nuclear magnetic resonance (NMR) spectroscopy is critical. 1H-NMR can identify proton environments (e.g., methyl groups at C6, C10, C13; hydroxyacetyl and propanoate substituents), while 19F-NMR (if fluorine substituents are present in analogs) aids in resolving fluorinated derivatives . For ketone and ester moieties (e.g., 3-oxo and propanoate groups), infrared (IR) spectroscopy and high-resolution mass spectrometry (HRMS) are complementary. X-ray crystallography is ideal for absolute stereochemical confirmation but requires high-purity crystals .
Q. How can researchers ensure compound purity and stability during experimental workflows?
- Purity Assessment : Use reversed-phase HPLC with UV detection (λ = 240–260 nm for conjugated ketones) and compare retention times against standards .
- Stability : Store at +4°C in inert, anhydrous conditions to prevent hydrolysis of ester groups (e.g., propanoate side chain) . Monitor degradation via thin-layer chromatography (TLC) with silica gel plates and ethanol:chloroform (1:9) mobile phase .
Q. What synthetic strategies are employed for introducing the 17-(2-hydroxyacetyl) group?
The hydroxyacetyl moiety is typically introduced via regioselective acylation at C17 using 2-hydroxyacetic acid derivatives. For example:
- React the steroid core with 2-hydroxyacetyl chloride in dry dichloromethane under nitrogen, with pyridine as a base to neutralize HCl byproducts .
- Protect the C11 hydroxyl group with tert-butyldimethylsilyl (TBDMS) ether to prevent unwanted side reactions .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthetic pathways be resolved?
Discrepancies in stereoisomer ratios (e.g., at C6, C8, C9) often arise from incomplete chiral induction. Strategies include:
- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to control asymmetric centers during cyclopenta[a]phenanthrene ring formation .
- Dynamic kinetic resolution : Employ transition-metal catalysts (e.g., Ru-based) to isomerize undesired epimers during synthesis .
- Crystallization-induced asymmetric transformation : Recrystallize intermediates in polar solvents (e.g., methanol) to enrich the desired diastereomer .
Q. What advanced analytical techniques address quantification in complex matrices (e.g., biological samples)?
- LC-MS/MS : Use a C18 column with gradient elution (water:acetonitrile + 0.1% formic acid) and multiple reaction monitoring (MRM) for sensitive detection. Example transitions: m/z 500 → 482 (loss of H2O) and m/z 500 → 341 (cleavage of the cyclopenta ring) .
- Isotope dilution : Synthesize a deuterated internal standard (e.g., d3-propanoate) to correct for matrix effects .
Q. How should researchers resolve contradictions in reported storage conditions?
Discrepancies in storage temperatures (e.g., +4°C vs. +20°C ) require empirical validation:
- Conduct accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation products via HPLC.
- Kinetic modeling : Calculate activation energy (Ea) using the Arrhenius equation to predict shelf-life under varying conditions .
Q. What experimental designs differentiate in vivo vs. in vitro metabolic stability?
- In vitro : Incubate with liver microsomes (human/rat) and NADPH, monitoring hydroxylation at C11 or ester hydrolysis via LC-MS. Use CYP3A4 inhibitors (e.g., ketoconazole) to identify enzyme-specific pathways .
- In vivo : Administer radiolabeled compound (e.g., 14C-propanoate) to rodents and profile metabolites in plasma/urine. Compare AUC values for parent compound vs. metabolites .
Data Contradiction Analysis
Example: Conflicting NMR assignments for C17 substituents in analogs can arise from solvent-induced shifts (CDCl3 vs. DMSO-d6). Validate via:
- COSY and NOESY : Confirm spatial proximity of H17 and hydroxyacetyl protons.
- Density functional theory (DFT) : Simulate chemical shifts using Gaussian software and compare with experimental data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
